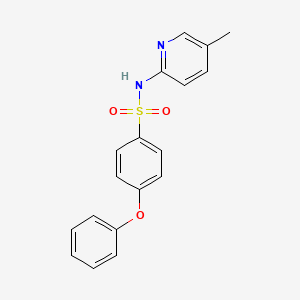
N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenoxybenzene ring, which is further connected to a methylpyridine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxybenzene Intermediate: This step involves the reaction of phenol with a suitable benzene derivative under basic conditions to form the phenoxybenzene intermediate.
Introduction of the Sulfonamide Group: The phenoxybenzene intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonamide group.
Attachment of the Methylpyridine Moiety: Finally, the sulfonamide intermediate is reacted with 5-methyl-2-pyridylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, making the compound effective against certain pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methylpyridin-2-yl)-4-phenoxybenzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the phenoxybenzene ring with the methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920527-48-6 |
|---|---|
Molecular Formula |
C18H16N2O3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C18H16N2O3S/c1-14-7-12-18(19-13-14)20-24(21,22)17-10-8-16(9-11-17)23-15-5-3-2-4-6-15/h2-13H,1H3,(H,19,20) |
InChI Key |
LYLTUQWYWMNDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















